

Measuring AXL Kinase Activity In Vitro: Application Notes and Protocols

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Compound of Interest

Compound Name: *axl protein*

Cat. No.: *B1174579*

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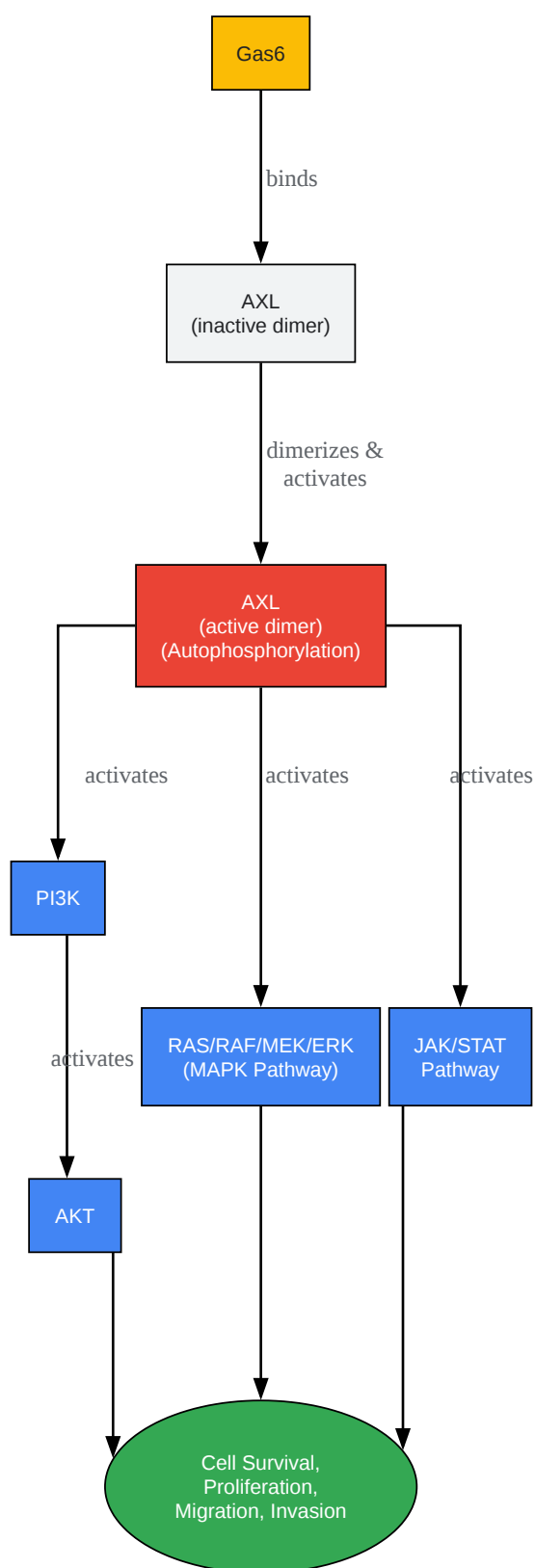
For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical player in cancer progression, metastasis, and drug resistance. Its dysregulation is implicated in various malignancies, making it an attractive therapeutic target. Accurate and robust measurement of AXL kinase activity is paramount for basic research and for the discovery and development of novel AXL inhibitors. This document provides detailed application notes and protocols for various in vitro assays to quantify AXL kinase activity, catering to the needs of researchers in academic and industrial settings.

AXL Signaling Pathway Overview

AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, AXL dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This phosphorylation event triggers the recruitment of downstream signaling adaptors and enzymes, leading to the activation of several pro-oncogenic pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, migration, and invasion.^{[1][2]}



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Caption: AXL Signaling Pathway.

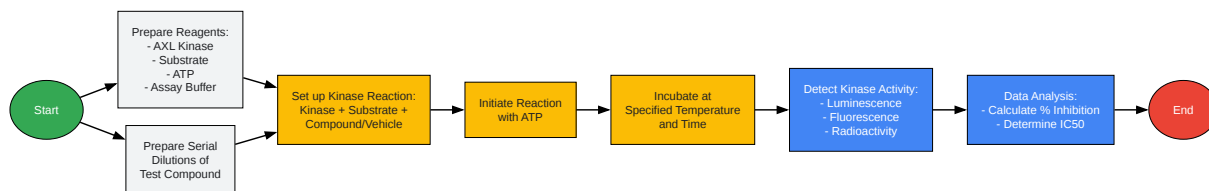
Data Presentation: In Vitro AXL Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known AXL inhibitors determined by various in vitro kinase assays. This data is crucial for comparing the potency of different compounds and for selecting appropriate tool compounds for research.

Compound	Assay Type	AXL IC ₅₀ (nM)	Reference
BGB324 (Bemcentinib)	Biochemical Assay	14	[1][3]
Sunitinib	In vitro Kinase Assay	259	[4]
UNC2025	Biochemical Assay	1.65 - 122	[2][5][6][7]
Staurosporine	Radiometric HotSpot™	0.9	[8]
PP2	Radiometric HotSpot™	33,000	[8]
AG1478	Radiometric HotSpot™	2,200	[8]

Experimental Workflow: General In Vitro Kinase Assay

The general workflow for an in vitro kinase assay involves the incubation of the kinase with its substrate and ATP, followed by the detection of the product. This can be either the phosphorylated substrate or the ADP generated. Inhibitors are typically serially diluted and added to the reaction to determine their potency.



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Caption: General In Vitro Kinase Assay Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments to measure AXL kinase activity in vitro.

ADP-Glo™ Kinase Assay (Biochemical)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.

Materials:

- Recombinant human AXL kinase
- AXLtide (KKSRGDYMTMQIG) or Poly(Glu, Tyr) 4:1 as substrate
- ATP
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (AXL inhibitors) dissolved in DMSO

- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare the kinase reaction mixture in the wells of a white plate. To each well, add kinase buffer, recombinant AXL enzyme (e.g., 5-10 ng/well), and the substrate (e.g., 0.2 mg/mL Poly(Glu, Tyr) or 100 μ M AXLtide).
- Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP to a final concentration of 10-50 μ M. The final reaction volume is typically 5-25 μ L.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[\[9\]](#)[\[10\]](#)
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[\[9\]](#)[\[10\]](#)
- Measure the luminescence using a plate reader.

LANCE® Ultra TR-FRET Kinase Assay (Biochemical)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled substrate by a europium-labeled anti-phospho-substrate antibody.

Materials:

- Recombinant human AXL kinase
- ULight™-labeled substrate peptide
- Europium-labeled anti-phospho-substrate antibody

- ATP
- Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds dissolved in DMSO
- LANCE® Detection Buffer
- EDTA
- White, low-volume 384-well plates

Procedure:

- Prepare a 4X kinase solution and a 2X ATP/ULight™ substrate solution in kinase buffer.[\[11\]](#)
- Add 2.5 µL of the 4X kinase solution to the wells of a 384-well plate.
- Add 2.5 µL of serial dilutions of the test compound or DMSO (vehicle control).
- Initiate the reaction by adding 5 µL of the 2X ATP/ULight™ substrate solution. The final reaction volume is 10 µL.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction by adding 5 µL of 40 mM EDTA prepared in 1X LANCE® Detection Buffer. Incubate for 5 minutes at room temperature.[\[12\]](#)[\[13\]](#)
- Add 5 µL of the Europium-labeled antibody diluted in 1X LANCE® Detection Buffer.
- Incubate for 60 minutes at room temperature.
- Read the plate in a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).[\[14\]](#)

Western Blot Analysis for AXL Phosphorylation (Cell-based)

This method detects the phosphorylation status of AXL in cells treated with inhibitors, providing a measure of AXL activity in a cellular context.

Materials:

- Cancer cell line expressing AXL
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-AXL (e.g., Tyr702), Rabbit anti-total AXL, Mouse or rabbit anti-GAPDH or β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
- Chemiluminescent substrate

Procedure:

- Seed cells in culture plates and grow to 70-80% confluency.
- Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for the desired time.
- Lyse the cells in ice-cold lysis buffer.[\[15\]](#)[\[16\]](#)
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]
- Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C. [15][16]
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
- Wash the membrane three times with TBST.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed for total AXL and a loading control like GAPDH or β -actin.

Conclusion

The choice of assay for measuring AXL kinase activity depends on the specific research question, available resources, and desired throughput. Biochemical assays like ADP-Glo™ and LANCE® Ultra TR-FRET are well-suited for high-throughput screening of compound libraries to identify potential AXL inhibitors. Cell-based methods such as Western blotting are crucial for validating the effects of these inhibitors on AXL activity within a biological system. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance our understanding of AXL biology and to accelerate the development of novel cancer therapeutics.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. revvity.co.jp [revvity.co.jp]
- 12. blossombio.com [blossombio.com]
- 13. blossombio.com [blossombio.com]
- 14. revvity.com [revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
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